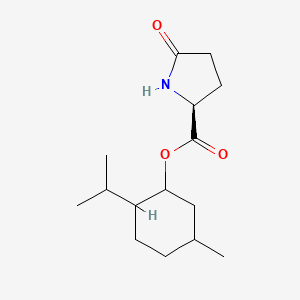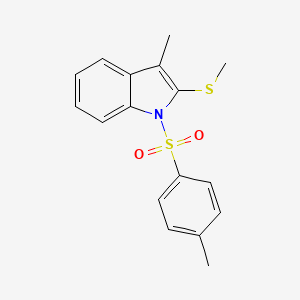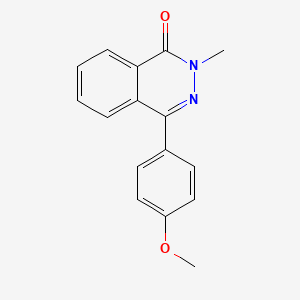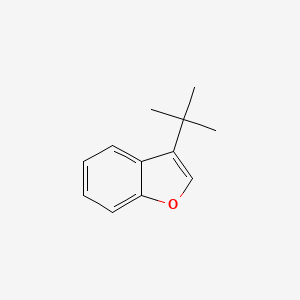![molecular formula C10H12BrN3 B12897115 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a tert-butyl group at the 3rd position on the triazolopyridine ring
Méthodes De Préparation
The synthesis of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include heating and the use of dehydrative aromatization in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions, forming various fused ring systems.
Applications De Recherche Scientifique
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral agents, such as triazavirin and remdesivir. Its structural features make it a valuable scaffold for designing new drugs.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features but differ in the number and position of bromine atoms.
3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds have nitro groups instead of bromine, leading to different reactivity and applications.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have different substituents on the triazolopyridine ring, affecting their biological activity and chemical properties.
Propriétés
Formule moléculaire |
C10H12BrN3 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
8-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-7(11)5-4-6-14(8)9/h4-6H,1-3H3 |
Clé InChI |
ZOLZBCCPFKHXQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C2N1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
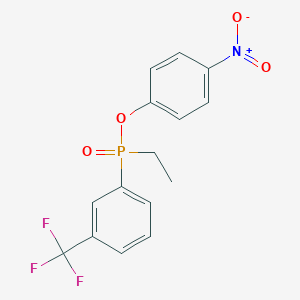
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)

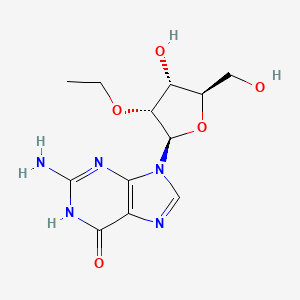
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
